5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a thiobarbiturate derivative characterized by a naphthalene moiety substituted with a methoxy group at the 2-position. Its core structure consists of a 1,3-diazinane-4,6-dione scaffold with a sulfanylidene group at position 2 and a methylidene bridge linked to the 2-methoxynaphthalene system.
Properties
IUPAC Name |
5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-19-16(21)14(17(22)20(2)18(19)24)10-13-12-7-5-4-6-11(12)8-9-15(13)23-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOVZNVKYZSLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC3=CC=CC=C32)OC)C(=O)N(C1=S)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00979762 | |
| Record name | 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6354-88-7 | |
| Record name | 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 2-methoxynaphthalene-1-carbaldehyde with 1,3-dimethyl-2-thioxo-1,3-diazinane-4,6-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an
Biological Activity
The compound 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule with potential biological significance. This compound belongs to the class of sulfanylidene derivatives of diazinanes, characterized by the presence of sulfur atoms and various functional groups that enhance its reactivity and biological activity. Its unique structure positions it as a candidate for various therapeutic applications, particularly in the fields of oncology and dermatology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 340.4 g/mol. The compound features a naphthalene ring substituted with a methoxy group and a diazinane ring with sulfanylidene and dimethyl groups .
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O3S |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 6354-88-7 |
| Melting Point | Not available |
| Density | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from 2-methoxynaphthalene and thiourea . The reaction is generally carried out in the presence of bases such as sodium hydroxide or potassium carbonate under reflux conditions .
Antioxidant Properties
Research indicates that compounds similar to 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione exhibit notable antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Tyrosinase Inhibition
One significant aspect of the biological activity of this compound is its potential as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that similar compounds exhibit IC50 values ranging from 23.31 µM to 70.75 µM against tyrosinase activity, indicating that modifications in their structure can enhance their inhibitory effects .
Cytotoxic Effects
In vitro studies using murine B16F10 melanoma cells have demonstrated that certain derivatives of this compound do not exhibit significant cytotoxic effects at concentrations up to 25 µM. This suggests a favorable safety profile for potential therapeutic applications .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Tyrosinase Inhibition : A recent study found that compounds with similar structural features to 5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione showed competitive inhibition against mushroom tyrosinase, indicating strong binding affinity to the active site .
- Antioxidant Activity Assessment : Another study assessed the antioxidant capacity of similar compounds using DPPH radical scavenging assays, reporting significant antioxidant activity which may contribute to their protective effects against oxidative stress-related damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry and Planarity
The planar conformation of the arylidene-diazinane-dione system is a critical feature shared across analogs. For example:
- 1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione (): Substitution with a trimethoxybenzylidene group results in near-planarity (dihedral angle: 1.41° between benzene and pyrimidine-dione rings), enhancing π-conjugation .
5-[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione ():
- The chloro-benzodioxol substituent introduces steric and electronic effects, slightly distorting planarity compared to methoxy-substituted analogs.
5-(3,4-Dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione ():
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns vary with substituents:
- The title compound’s 2-methoxynaphthalene group may engage in C–H···O interactions, similar to 5-(3,4-dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione , which forms chains via weak C–H···O bonds .
- In contrast, 1,3-diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione lacks significant intermolecular hydrogen bonds due to steric hindrance from ethyl groups .
Physicochemical Properties
Research Tools and Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
